molecular formula C25H19BF4O2 B2457707 (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate CAS No. 475100-56-2

(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate

Cat. No.: B2457707
CAS No.: 475100-56-2
M. Wt: 438.23
InChI Key: HXANSFARXGPNFP-ZUQRMPMESA-O
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Description

(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate, also known as HSP, is a fluorescent dye that has been widely used in scientific research. It is a highly sensitive probe that can be used to detect changes in the cellular environment, including changes in pH, ion concentration, and membrane potential.

Scientific Research Applications

Derivatization Reagents for Analytical Chemistry

Derivatization reagents are essential in analytical chemistry for enhancing the detection and quantification of analytes in complex mixtures. Compounds like 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) and 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB) have been compared for their efficiency in analyzing catecholamines and amino acids using mass spectrometry. These reagents react with primary amines or hydroxy groups, improving ionization and signal-to-noise ratios in mass spectrometric analysis. This research suggests potential applications for similarly structured compounds in enhancing analytical methodologies (Taira et al., 2021).

Membrane Sensors for Metal Ion Detection

Compounds with a pyran moiety have been utilized in creating beryllium-selective membrane sensors. These sensors operate based on the selective interaction between the designed compound and the target metal ion, beryllium, demonstrating the compound's potential in environmental monitoring and industrial process control. The study highlights the role of specific chemical structures in developing selective ionophore-based sensors, suggesting a similar utility for "(E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate" in sensor technology (Shamsipur et al., 2001).

Corrosion Inhibition

Pyran derivatives have shown potential as corrosion inhibitors for metals in acidic environments. These compounds can adsorb onto metal surfaces, forming protective layers that reduce corrosion rates. Research into pyran derivatives like 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one (HMQP) demonstrates their effectiveness in protecting mild steel against corrosion, suggesting that compounds with the pyran structure, including "this compound," could be explored for their corrosion inhibiting properties (Khattabi et al., 2019).

Material Science and Polymer Chemistry

Pyran derivatives are also significant in material science, especially in the synthesis of novel polymers and functional materials. For instance, the incorporation of pyran units into polymeric chains can impart unique optical and electronic properties, making these materials suitable for applications in organic electronics, photovoltaics, and light-emitting diodes. Studies on poly(p-phenylenevinylene) derivatives containing electron-transporting segments demonstrate how the structural modifications of pyran derivatives can influence the properties and applications of the resulting materials (Chen & Chen, 2005).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-(4-hydroxystyryl)-2,4-diphenyl-2H-pyran-2-ylium tetrafluoroborate involves the condensation of 4-hydroxybenzaldehyde with acetophenone to form chalcone, which is then reacted with benzaldehyde and pyranone to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "acetophenone", "benzaldehyde", "pyranone", "tetrafluoroboric acid", "sodium tetrafluoroborate" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form chalcone.", "Step 2: Reaction of chalcone with benzaldehyde and pyranone in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product.", "Step 3: Quenching of the reaction mixture with tetrafluoroboric acid to form the tetrafluoroborate salt of the final product." ] }

475100-56-2

Molecular Formula

C25H19BF4O2

Molecular Weight

438.23

IUPAC Name

4-[(E)-2-(4,6-diphenylpyrylium-2-yl)ethenyl]phenol;tetrafluoroborate

InChI

InChI=1S/C25H18O2.BF4/c26-23-14-11-19(12-15-23)13-16-24-17-22(20-7-3-1-4-8-20)18-25(27-24)21-9-5-2-6-10-21;2-1(3,4)5/h1-18H;/q;-1/p+1/b16-13+;

InChI Key

HXANSFARXGPNFP-ZUQRMPMESA-O

SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O

solubility

not available

Origin of Product

United States

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